6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione 6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Brand Name: Vulcanchem
CAS No.: 936075-46-6
VCID: VC15396051
InChI: InChI=1S/C16H12FN3O6S/c1-18-11-7-13(20(23)24)14(8-12(11)19(2)16(22)15(18)21)27(25,26)10-5-3-9(17)4-6-10/h3-8H,1-2H3
SMILES:
Molecular Formula: C16H12FN3O6S
Molecular Weight: 393.3 g/mol

6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione

CAS No.: 936075-46-6

Cat. No.: VC15396051

Molecular Formula: C16H12FN3O6S

Molecular Weight: 393.3 g/mol

* For research use only. Not for human or veterinary use.

6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione - 936075-46-6

Specification

CAS No. 936075-46-6
Molecular Formula C16H12FN3O6S
Molecular Weight 393.3 g/mol
IUPAC Name 6-(4-fluorophenyl)sulfonyl-1,4-dimethyl-7-nitroquinoxaline-2,3-dione
Standard InChI InChI=1S/C16H12FN3O6S/c1-18-11-7-13(20(23)24)14(8-12(11)19(2)16(22)15(18)21)27(25,26)10-5-3-9(17)4-6-10/h3-8H,1-2H3
Standard InChI Key PZUQKNUBXAQUGK-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 6-(4-fluorophenyl)sulfonyl-1,4-dimethyl-7-nitroquinoxaline-2,3-dione, reflects its intricate substitution pattern. Key structural components include:

  • A quinoxaline-2,3-dione core providing a planar aromatic system.

  • A 4-fluorophenylsulfonyl group at position 6, enhancing electrophilic reactivity and membrane permeability.

  • Nitro and methyl groups at positions 7, 1, and 4, modulating electronic and steric properties.

Table 1: Chemical Identity of 6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione

PropertyValue
CAS No.936075-46-6
Molecular FormulaC16H12FN3O6S\text{C}_{16}\text{H}_{12}\text{FN}_3\text{O}_6\text{S}
Molecular Weight393.3 g/mol
SMILESCN1C2=CC(=C(C=C2N(C(=O)C1=O)C)S(=O)(=O)C3=CC=C(C=C3)F)N+[O-]
InChI KeyPZUQKNUBXAQUGK-UHFFFAOYSA-N

The fluorophenylsulfonyl moiety contributes to lipophilicity, potentially enhancing blood-brain barrier penetration, while the nitro group may act as a hydrogen bond acceptor or participate in redox reactions .

Synthesis and Structural Modification

Synthetic Pathways

Synthesis typically begins with constructing the quinoxaline core via condensation of 1,2-diamines with dicarbonyl compounds. Subsequent functionalization involves:

  • Sulfonylation: Introducing the 4-fluorophenylsulfonyl group via electrophilic aromatic substitution or nucleophilic displacement.

  • Nitration: Nitro group addition at position 7 using mixed acid (HNO₃/H₂SO₄).

  • Methylation: N-methylation at positions 1 and 4 using methyl iodide or dimethyl sulfate .

Table 2: Key Synthetic Steps and Reagents

StepReagents/Conditions
Quinoxaline Core1,2-Diamine + Glyoxalic acid, reflux
Sulfonylation4-Fluorobenzenesulfonyl chloride, base
NitrationHNO₃/H₂SO₄, 0–5°C
MethylationCH₃I, K₂CO₃, DMF

Recent studies emphasize the role of fragment-based drug design in optimizing quinoxaline-sulfonamide derivatives, as seen in antidiabetic and anti-Alzheimer agents . For instance, bis-sulfonamide quinoxalines demonstrated 75.36% α-glucosidase inhibition, outperforming acarbose (57.79%) .

Biological Activities and Mechanisms

Anticancer Activity

Quinoxalines induce apoptosis via mitochondrial pathways and caspase-3 activation. In A549 lung cancer cells, bromo-substituted analogs (e.g., compound 4m, IC₅₀ = 9.32 µM) rival 5-fluorouracil (IC₅₀ = 4.89 µM) . Although nitro groups are less potent than bromo substituents in this context, their electron-withdrawing effects may enhance DNA intercalation .

Enzyme Inhibition

  • α-Glucosidase/α-Amylase Inhibition: Quinoxaline-sulfonamides inhibit carbohydrate-metabolizing enzymes, with bis-sulfonamide derivatives showing 63.09–75.36% inhibition .

  • Acetylcholinesterase (AChE) Inhibition: Derivative 3 exhibits 41.92% AChE inhibition, suggesting potential in Alzheimer’s disease management .

Pharmacological and Computational Insights

Structure-Activity Relationships (SAR)

  • Nitro Group: Enhances electrophilicity but may reduce bioavailability due to redox sensitivity.

  • Sulfonamide Linker: Improves solubility and target binding via hydrogen bonding .

  • Fluorophenyl Group: Increases lipophilicity and metabolic stability.

In Silico Predictions

Docking simulations reveal interactions with α-glucosidase’s active site (binding energy: −8.2 kcal/mol), while DFT calculations indicate a HOMO-LUMO gap of 4.3 eV, suggesting moderate reactivity . ADMET profiles predict moderate hepatic metabolism and low CNS permeability .

Future Research Directions

  • Structural Optimization: Replacing nitro with bromo groups may enhance anticancer potency, as demonstrated in A549 cells .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Target Identification: Use proteomics to uncover novel biological targets, such as kinase or protease enzymes.

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